1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Overview
Description
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound1. It has a molecular weight of 160.18 and its IUPAC name is 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone1. The compound is solid at room temperature1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. However, pyrrolopyridines are often synthesized using various strategies, including cyclization reactions and cross-coupling reactions2.Molecular Structure Analysis
The InChI code for 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is 1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H31. This indicates that the compound has a pyrrolopyridine core with an ethanone group attached to it.
Chemical Reactions Analysis
Specific chemical reactions involving 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone are not available in the retrieved data. However, as a ketone, it may undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone is a solid at room temperature1. It has a molecular weight of 160.181. The compound’s purity is reported to be 97%1.Scientific Research Applications
Identification and Characterization
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and its derivatives have been identified and characterized using various analytical techniques. For instance, a related compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was characterized using techniques like gas chromatography–mass spectrometry and X-ray crystallography, which are crucial in forensic and clinical laboratories for identifying similar compounds (Bijlsma et al., 2015).
Synthesis and Antimicrobial Activity
Synthetic derivatives of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone have been studied for their potential antibacterial and plant growth regulatory activities. For example, derivatives containing the pyridine moiety showed antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).
Advanced Synthesis Techniques
Recent advancements in synthesis techniques have enabled the creation of innovative derivatives of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. For instance, a study explored the use of a domino four-component condensation reaction to create poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties (Hussein et al., 2019).
Catalytic Behavior in Chemical Reactions
Compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to prepare tridentate ligands for iron(II) and cobalt(II) dichloride, which showed significant catalytic activities in reactions like ethylene oligomerization (Wen‐Hua Sun et al., 2007).
Quantum Mechanical Modeling
Quantum mechanical modeling studies have been conducted to understand the reactivities, structures, and vibrational properties of derivatives like 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone, providing insights into their chemical behavior (Cataldo et al., 2014).
Potential Medical Applications
Some derivatives have been evaluated for their antiangiogenic and tumor growth inhibitory effects, demonstrating potential therapeutic applications. For example, dienone pyridine ethanone curcumin analogues showed significant effects against mouse Ehrlich ascites tumorin vivo (Chandru et al., 2008).
Ultrasound-Assisted Synthesis
Advancements in synthesis methods include the use of ultrasound irradiation to prepare derivatives of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. This technique offers advantages like shorter reaction times and higher yields, indicating its potential for large-scale production (Abdula et al., 2018).
Structural and Vibrational Studies
Structural and vibrational studies of these compounds, including their derivatives, provide valuable insights into their properties and potential applications. For example, studies on the title compound 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have helped understand its spectral and geometrical data, further contributing to the field of material science (Louroubi et al., 2019).
Novel Synthesis Processes
Innovative synthesis processes for compounds like 1-(6-Bromo-Pyridin-3-yl)-Ethanone have been developed, showcasing the versatility and potential of these compounds in various chemical reactions and applications (Zeng-sun Jin, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, or cause serious eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes1.
Future Directions
The future directions for the use of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone are not specified in the retrieved data. However, given the biological activity of some pyrrolopyridine derivatives, further research could explore its potential applications in medicinal chemistry.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOWWBAXYETQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473999 | |
Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
CAS RN |
67058-71-3 | |
Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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